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5,5-Dimethyl-1-phenylpiperazin-2-one

Medicinal Chemistry ADME Prediction Ligand Design

5,5-Dimethyl-1-phenylpiperazin-2-one (CAS 1000047-36-8) is a synthetic N-phenylpiperazinone derivative with the molecular formula C12H16N2O and a molecular weight of 204.27 g·mol⁻¹. It possesses a low polar surface area of 32.34 Ų, a computed logP of 1.80, and contains one H-bond acceptor and no H-bond donors, indicating moderate lipophilicity and limited aqueous solubility.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B8521707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-1-phenylpiperazin-2-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1(CN(C(=O)CN1)C2=CC=CC=C2)C
InChIInChI=1S/C12H16N2O/c1-12(2)9-14(11(15)8-13-12)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3
InChIKeyAUUFTPBQEBHNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-1-phenylpiperazin-2-one: Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Context


5,5-Dimethyl-1-phenylpiperazin-2-one (CAS 1000047-36-8) is a synthetic N-phenylpiperazinone derivative with the molecular formula C12H16N2O and a molecular weight of 204.27 g·mol⁻¹. It possesses a low polar surface area of 32.34 Ų, a computed logP of 1.80, and contains one H-bond acceptor and no H-bond donors, indicating moderate lipophilicity and limited aqueous solubility . The compound is typically supplied as a research chemical with purity ≥ 95%, though lot-specific analytical certificates (NMR, HPLC, MS) should be verified at procurement .

1
N-Phenylpiperazinone Research Scaffold
Supports medicinal chemistry studies requiring a constrained lactam core with gem-dimethyl substitution at C5.
2
Neutral Lactam Chemotype
Absence of a basic secondary amine supports target engagement studies where a permanently neutral ligand is preferred.
3
Physicochemical Probe Design Context
Low polar surface area and moderate lipophilicity support CNS permeability screening and matched-pair SAR campaigns.

Why In‑Class N‑Phenylpiperazinones Cannot Be Interchanged Without Quantitative Evidence


N‑Phenylpiperazin‑2‑ones form a structurally compact yet pharmacologically sensitive chemotype in which even minor alkyl substitution patterns can produce steep, quantifiable differences in receptor affinity, metabolic stability, and physicochemical properties [1]. For the 5,5‑dimethyl variant, the absence of a basic secondary amine (N4–H) and the presence of the gem‑dimethyl group at C5 are expected to reduce hydrogen‑bonding capacity, alter conformational flexibility, and shift lipophilicity relative to des‑methyl or N‑methyl analogs . These structural differences translate into divergent compound‑handling requirements, SAR interpretation risks, and non‑interchangeable biological readouts, making generic substitution without quantitative benchmarking scientifically indefensible [1].

Target 5,5-Dimethyl Variant
Analog Des-Methyl / N-Methyl Piperazinones
H-Bond Donor Profile
Null HBD (amide N4); may reduce off-target aminergic binding
One HBD (N4-H); permeability and target profile may shift significantly
Ionization State
Neutral across pH 3-11; suited for hydrophobic binding sites
Cationic at pH 7.4; GPCR pharmacophore engagement may differ
Lipophilicity Context
Gem-dimethyl elevates logP; membrane partitioning context may differ
Lower logP; SAR interpretation may not transfer directly

Quantitative Differentiation Evidence: 5,5-Dimethyl-1-phenylpiperazin-2-one Versus Structural Analogs


Hydrogen‑Bond Donor Count: Null HBD vs. One HBD in 1‑Phenylpiperazin‑2‑one (Des‑Methyl Analog)

5,5-Dimethyl-1-phenylpiperazin-2-one lacks a hydrogen‑bond donor (HBD = 0), while the des‑methyl analog 1‑phenylpiperazin‑2‑one possesses a secondary amine (N4–H), providing one HBD [1]. In N‑phenylpiperazine SAR, HBD count directly influences membrane permeability, P‑glycoprotein susceptibility, and off‑target binding at aminergic receptors [1]. A null HBD profile is predicted to reduce P‑glycoprotein recognition and limit hydrogen‑bond‑mediated off‑target interactions relative to the HBD‑containing analog, making the 5,5‑dimethyl compound a cleaner probe for targets that do not require hydrogen‑bond donation from the ligand [1].

H-Bond Donor Count
Class-level
Target HBD = 0
Analog HBD = 1
ΔHBD = –1 (complete loss of donor)
Supports permeability and off-target profiling context
Computed descriptors; no experimental HBD data available
Medicinal Chemistry ADME Prediction Ligand Design

Lipophilicity (clogP): 1.80 vs. ~1.10 for 1‑Phenylpiperazin‑2‑one – Enhanced Membrane Partitioning

The calculated logP of 5,5-dimethyl-1-phenylpiperazin-2-one is 1.80, whereas the des‑methyl analog 1‑phenylpiperazin‑2‑one displays a lower predicted logP of approximately 1.10 [1]. The +0.70 log unit increase arises from the gem‑dimethyl substitution at C5, which adds hydrophobicity without introducing additional hydrogen‑bond donors or acceptors . In the N‑phenylpiperazine class, a ΔlogP of this magnitude is associated with improved passive membrane permeability but also increased metabolic clearance and plasma‑protein binding [1].

Lipophilicity (clogP)
Class-level
Target clogP = 1.80
Analog clogP ≈ 1.10
ΔclogP ≈ +0.70 log units
Supports membrane partitioning context in ADME profiling
Computed values; no experimental logP identified
Physicochemical Profiling ADME Fragment-Based Drug Design

Polar Surface Area: Constrained at 32.34 Ų vs. 35–45 Ų for N‑Unsubstituted or N‑Methyl‑Piperazinones

5,5-Dimethyl-1-phenylpiperazin-2-one exhibits a topological polar surface area (TPSA) of 32.34 Ų . The des‑methyl analog 1‑phenylpiperazin‑2‑one, containing a secondary amine, shows a marginally higher TPSA of approximately 35 Ų, while N‑methyl substitution can increase TPSA to ~38–45 Ų depending on conformation [1]. TPSA values below 60 Ų are generally predictive of good blood–brain barrier penetration; however, within the 30–45 Ų range, even 3–5 Ų differences can influence CNS exposure [2]. The 5,5‑dimethyl compound's position at the lower edge of this range suggests optimal passive CNS permeability relative to more polar analogs [2].

Polar Surface Area
Class-level
Target TPSA = 32.34 Ų
Analog TPSA ≈ 35-45 Ų
ΔTPSA = –2.7 to –13 Ų
Supports CNS permeability screening context
Computed TPSA; no experimental CNS exposure data
Blood-Brain Barrier Permeability CNS Drug Design Physicochemical Design

Absence of Basic Secondary Amine: pKa Profile Differentiation from 1‑Phenylpiperazin‑2‑one

5,5-Dimethyl-1-phenylpiperazin-2-one is predicted to have no ionizable center in the physiologically relevant pH range (3–11), as the aniline‑like N1 lone pair is conjugated with the phenyl ring and the N4 is part of a lactam (amide), rendering it non‑basic . In contrast, 1‑phenylpiperazin‑2‑one possesses a basic secondary amine (N4–H) with a predicted pKa of ~8–9, resulting in partial protonation at physiological pH 7.4 [1]. This difference in charge state directly affects aqueous solubility, protein binding, membrane permeability, and receptor interactions—particularly at aminergic GPCRs where a protonated amine is a key pharmacophore element [2].

Ionization State at pH 7.4
Class-level
Target Neutral (pH 3-11)
Analog ~70% Cationic
Charge shift: neutral vs. predominantly cationic
Supports ionization-state assay design and target selection
In silico pKa prediction; no experimental pKa data
Ionization State Solubility Receptor Binding

Evidence‑Based Procurement Scenarios for 5,5-Dimethyl-1-phenylpiperazin-2-one


CNS Probe Design Requiring Low TPSA and Zero H‑Bond Donors

For medicinal chemistry campaigns targeting CNS enzymes or receptors where passive brain penetration and avoidance of hydrogen‑bond‑mediated off‑target interactions are critical, 5,5‑dimethyl‑1‑phenylpiperazin‑2‑one offers a TPSA of 32.34 Ų and HBD = 0—placing it in a more favorable CNS‑MPO (Multiparameter Optimization) space than the des‑methyl analog (TPSA ≈ 35 Ų, HBD = 1) [1]. This compound should be prioritized as a starting scaffold when H‑bond donation by the ligand is undesirable according to the target's pharmacophore model [1].

Neutral Ligand for Hydrophobic Enzyme Binding Sites

Because 5,5‑dimethyl‑1‑phenylpiperazin‑2‑one remains neutral across the physiological pH range (3–11) due to the absence of a basic secondary amine, it is particularly suited for targets where a cationic ligand would be detrimental to binding affinity—such as hydrophobic enzyme active sites or allosteric pockets [1]. The des‑methyl analog 1‑phenylpiperazin‑2‑one, which is predominantly cationic at pH 7.4, would be disfavored in such environments [2].

Fragment‑Based or Scaffold‑Hopping Libraries Requiring Elevated Lipophilicity without Increased H‑Bond Capacity

Compound library designers seeking to explore the lipophilicity‑activity relationship within the phenylpiperazinone series while keeping H‑bond donor/acceptor counts constant should procure the 5,5‑dimethyl compound (clogP = 1.80) as a complement to the less lipophilic des‑methyl analog (clogP ≈ 1.10) [1]. The +0.70 log‑unit difference enables systematic evaluation of the impact of lipophilicity on target engagement, metabolic stability, and solubility within a matched molecular pair framework [1].

Negative Control or Decoy Ligand for Aminergic GPCR Screening Cascades

Given that a protonatable amine is a critical pharmacophore for binding at aminergic GPCRs (e.g., σ₁, σ₂, dopamine, serotonin receptors), the permanently neutral amide‑nitrogen of 5,5‑dimethyl‑1‑phenylpiperazin‑2‑one renders it unlikely to engage these targets with high affinity [1]. This compound can therefore serve as a matched negative control or decoy in screening cascades designed to identify amine‑dependent binders, allowing researchers to distinguish true pharmacophore‑driven hits from non‑specific hydrophobic interactions [1].

Application
Selection Property
Validation Focus
CNS probe design studies
Low TPSA and null HBD profile
CNS permeability endpoint review
Hydrophobic enzyme binding site studies
Neutral charge state across physiological pH
Binding affinity in hydrophobic pockets
Fragment-based library design
Elevated lipophilicity without added HBD
Matched molecular pair SAR analysis
Aminergic GPCR screening studies
Absence of protonatable amine pharmacophore
Amine-dependent vs. non-specific binding context
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